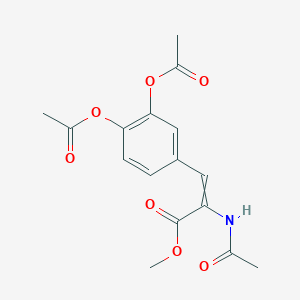

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine and related compounds typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification techniques. For instance, a promising tracer for adenosine receptor systems, 5′-N-(2-[18F]Fluoroethyl)-carboxamidoadenosine, was prepared using two different synthetic routes involving reactions with [18F]fluoride and 2-[18F]fluoro-ethylamine, demonstrating the complexity and versatility of synthetic strategies for these molecules (Lehel et al., 2000).

Molecular Structure Analysis

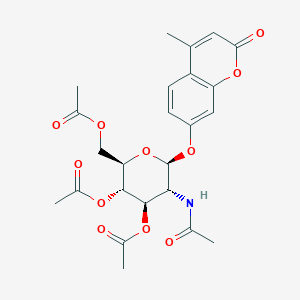

The molecular structure of 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine is characterized by specific functional group modifications that impact its biological activity and receptor affinity. These modifications include the ethylcarboxamido group at the 5' position and the isopropylidene protection of the ribose hydroxyl groups, which are strategic for enhancing ligand-receptor interactions and selectivity. Studies on structure-activity relationships of adenosine analogs provide insights into how such modifications influence receptor binding and efficacy (Gallo-Rodriguez et al., 1994).

Chemical Reactions and Properties

Adenosine derivatives, including 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine, undergo various chemical reactions, such as phosphorylation and coupling with other molecules, which are essential for their biological activity and for the synthesis of more complex compounds. The chemical properties of these molecules, such as reactivity and stability, are influenced by their structural features and the conditions under which they are synthesized and used (Eckstein & Goody, 1976).

科学研究应用

Synthesis and Chemical Properties

- A study by Liu and Austin (2001) developed a new method for preparing 5′-amino-2′,3′-isopropylidene adenosine, a crucial precursor to many adenosine derivatives. This method efficiently suppresses undesired intramolecular cyclization and does not require protection of the exocyclic amino group of the adenine ring, offering greater stability and selective reactivity (Liu & Austin, 2001).

Inhibition of Enzymes and Pharmacological Activity

- Zatorski et al. (1996) investigated the inhibition of inosine monophosphate dehydrogenase, an enzyme crucial in purine metabolism, by benzamide adenine dinucleotide, synthesized using 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine and its analogs (Zatorski et al., 1996).

Molecular Scaffolding and Biochemical Analysis

- Ciuffreda et al. (2007) utilized the 2′,3′-Isopropylidene group as a molecular scaffold for introducing modifications at 5′ and 1′ positions of adenosine. These modified nucleosides are used to evaluate the biocatalytic activity of adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).

Biological Impacts and Physiological Studies

- Hormozi et al. (2011) studied the effect of 5'-(N-ethylcarboxamido) adenosine on angiogenesis in transplanted human ovarian tissue, demonstrating its ability to trigger down-regulation of Ang1, induce VEGF-189 expression, and stimulate neovascularization (Hormozi et al., 2011).

Conformational Analysis and Optical Properties

- Ivanova and Spiteller (2011) conducted a study on the conformational analysis, determination of absolute configurations, and elucidation of the electronic absorption and CD spectra of 2′,3′-O-isopropylideneadenosine, highlighting its significance in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

安全和危害

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

未来方向

属性

IUPAC Name |

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHQDKWIAMIECN-BYYPQSTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675889 |

Source

|

| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |

CAS RN |

39491-53-7 |

Source

|

| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)